N-CYCLOPROPYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinyl halides.
Attachment of the Nitrobenzamido Group: The nitrobenzamido group is attached via amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted amides or thiols
Scientific Research Applications
N-CYCLOPROPYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties.
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide: Studied for its anticancer activities.
Uniqueness
N-CYCLOPROPYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of a thiophene ring, cyclopropyl group, and nitrobenzamido moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopropyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-13(9-1-5-11(6-2-9)18(21)22)17-15-12(7-8-23-15)14(20)16-10-3-4-10/h1-2,5-8,10H,3-4H2,(H,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUMMRZUHPNIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(SC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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